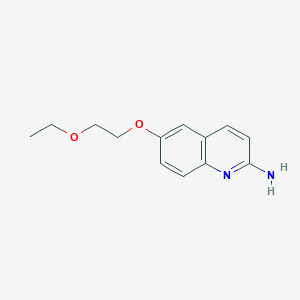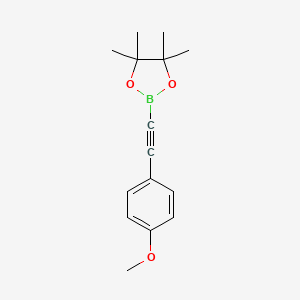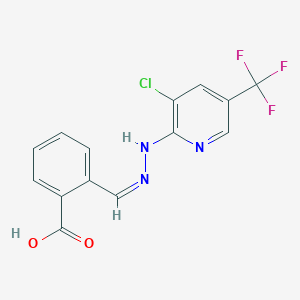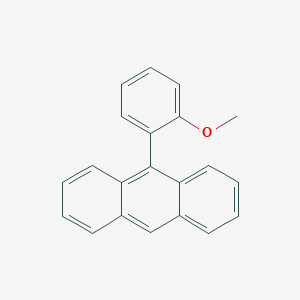![molecular formula C17H17F3O B14122879 3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B14122879.png)
3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol is a synthetic organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate . This method is favored due to its mild reaction conditions, good atom economy, and the availability of cheap and accessible reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
3-(tert-Butyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of new materials with desired properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tert-butyl group can influence its steric properties. These interactions can affect the compound’s binding affinity and activity towards specific targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(tert-Butyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups and biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C17H17F3O |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
2-tert-butyl-4-[4-(trifluoromethyl)phenyl]phenol |
InChI |
InChI=1S/C17H17F3O/c1-16(2,3)14-10-12(6-9-15(14)21)11-4-7-13(8-5-11)17(18,19)20/h4-10,21H,1-3H3 |
Clé InChI |
LCLLCIOCDQHZOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)


![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)



![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/structure/B14122853.png)
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122864.png)



![N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122877.png)
